2-Methyl-D-serine
Overview
Description
2-Methyl-D-serine is an unnatural amino acid derivative of serine, characterized by the presence of a methyl group at the second carbon position
Mechanism of Action
Target of Action
2-Methyl-D-serine is a derivative of D-serine, which is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
This compound, similar to D-serine, likely interacts with the NMDA receptor. D-serine binds to the glycine site of the NMDA receptor, enhancing its activity . This interaction results in increased synaptic plasticity, contributing to learning and memory processes .
Biochemical Pathways
D-serine is synthesized from L-serine by the enzyme serine racemase . It’s involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . D-serine can also contribute to brain function and may be useful in the therapy of certain conditions .
Pharmacokinetics
D-serine is metabolized by D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent enzyme . This metabolism plays a significant role in the pharmacokinetics of D-serine .
Result of Action
The activation of NMDA receptors by D-serine has several molecular and cellular effects. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration . These effects are crucial for cognitive functions like learning and memory .
Action Environment
Environmental factors can influence the action of this compound. For instance, D-serine has been implicated in sleep regulation, where environmental changes like light-dark cycles could potentially influence its action . Furthermore, certain pathological conditions like Alzheimer’s disease and schizophrenia have been associated with altered levels of D-serine .
Biochemical Analysis
Biochemical Properties
2-Methyl-D-serine participates in biochemical reactions similar to its parent compound, D-serine. D-serine is known to act as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor in the central nervous system . It is reasonable to hypothesize that this compound may interact with similar enzymes, proteins, and other biomolecules as D-serine.
Cellular Effects
D-serine, from which this compound is derived, is known to play vital roles in brain physiology and neuropsychiatric disorders . It can be postulated that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
D-serine is known to bind to the GluN1 subunit of the NMDAR, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
D-serine has been shown to produce antidepressant-like effects in mice
Metabolic Pathways
D-serine is primarily generated from levorotary serine (L-Ser) through a racemization reaction by serine racemase (SR), a pyridoxal 5′-phosphate-dependent enzyme . It is possible that this compound may be involved in similar metabolic pathways.
Subcellular Localization
Nmdars, with which D-serine interacts, are known to have diverse subcellular localizations . It is possible that this compound may have similar subcellular localizations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D-serine typically involves multiple steps. One common method starts with Cbz-chirality alanine, which reacts with benzaldehyde dimethyl acetal under the action of thionyl chloride and zinc chloride to form an intermediate. This intermediate then reacts with chloromethyl benzyl oxide in the presence of an alkaline reagent to form another intermediate. Subsequent reactions with lithium hydroxide and palladium carbon catalytic hydrogenolysis yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-D-serine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
2-Methyl-D-serine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-L-serine: The L-enantiomer of 2-Methyl-D-serine, which has different biological activities and applications.
L-serine: The levorotary form of serine, which is a common amino acid involved in various metabolic processes.
Uniqueness
This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its interaction with NMDA receptors make it valuable for research and therapeutic applications. The presence of the methyl group enhances its stability and reactivity compared to its non-methylated counterparts .
Properties
IUPAC Name |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331428 | |
Record name | 2-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81132-44-7 | |
Record name | 2-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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